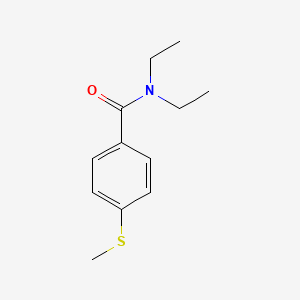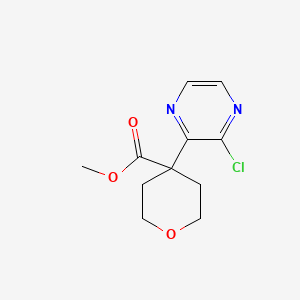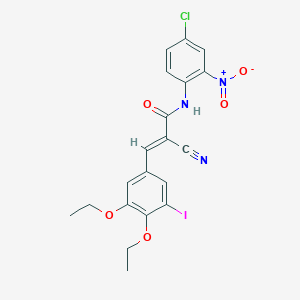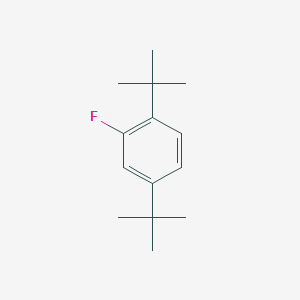![molecular formula C10H13F3N2O2S B7550045 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid](/img/structure/B7550045.png)
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MTTB or TFB-TAM, and it is a thiazolylmethyl-containing amino acid derivative. This compound has been synthesized using various methods and has shown potential in various scientific research applications, including cancer treatment, inflammation, and neurological disorders.
作用机制
The mechanism of action of 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is not fully understood. However, studies have shown that it can inhibit the activity of various enzymes and signaling pathways involved in cancer cell growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects
Studies have shown that 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid can have various biochemical and physiological effects. It can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation. It can also activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in antioxidant defense.
实验室实验的优点和局限性
One of the main advantages of using 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid in lab experiments is its potential as a therapeutic agent for various diseases. It has shown promising results in animal models, and further research is needed to determine its efficacy in humans.
One limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and can affect its bioavailability.
未来方向
There are several future directions for research involving 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid. One area of research is the development of more efficient synthesis methods to produce this compound. Another area of research is the investigation of its potential as a therapeutic agent for other diseases such as cardiovascular disease and diabetes.
Furthermore, research is needed to determine the optimal dosage and administration of this compound in humans. Studies are also needed to investigate its potential side effects and toxicity in humans.
Conclusion
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid is a promising compound for scientific research. It has shown potential in various areas such as cancer treatment, inflammation, and neurological disorders. Further research is needed to fully understand its mechanism of action and determine its efficacy and safety in humans.
合成方法
The synthesis of 4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid involves a series of chemical reactions. The most common method involves the reaction between 2-methyl-4-(methylthio)thiazole and 4,4,4-trifluoro-3-oxobutanoic acid, followed by the addition of methylamine. The resulting compound is then purified using various chromatography techniques.
科学研究应用
4,4,4-Trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid has shown potential in various scientific research applications. One of the most promising areas of research is cancer treatment. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells.
Inflammation is another area of research where this compound has shown potential. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Neurological disorders such as Alzheimer's disease and Parkinson's disease are also areas of research where this compound has shown potential. Studies have shown that it can protect neurons from oxidative stress and reduce neuroinflammation.
属性
IUPAC Name |
4,4,4-trifluoro-3-[methyl-[(2-methyl-1,3-thiazol-4-yl)methyl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2S/c1-6-14-7(5-18-6)4-15(2)8(3-9(16)17)10(11,12)13/h5,8H,3-4H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIULFBDFEKXMJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN(C)C(CC(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![butyl 4-[[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]amino]benzoate](/img/structure/B7549963.png)



![4-[(E)-2-(3-fluorophenyl)ethenyl]-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B7549976.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-methoxyphenyl] benzoate](/img/structure/B7549977.png)
![2-(2-Methyl-2H-[1,2,3]triazol-4-YL)-ethanol](/img/structure/B7549985.png)


![7-Chlorothieno[3,2-b]pyridine-2-carboxamide](/img/structure/B7550004.png)
![ethyl 1-[2-[(E)-3-(5-iodofuran-2-yl)prop-2-enoyl]oxyacetyl]piperidine-4-carboxylate](/img/structure/B7550010.png)

![3-tert-butyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazine](/img/structure/B7550035.png)
![(2R)-1-[(E)-3-(2-fluorophenyl)prop-2-enoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7550046.png)